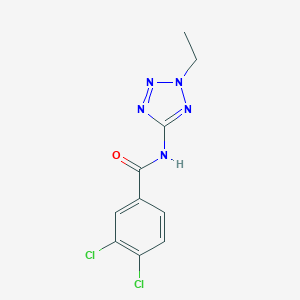
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. It is a synthetic compound that belongs to the class of benzodioxole derivatives.
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, it has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a multi-targeted pharmacological agent. It can modulate various signaling pathways and enzymes involved in different disease states. However, one limitation is its low solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that includes the reaction of 2-naphthol with acenaphthenequinone in the presence of a Lewis acid catalyst to form 1,2-dihydroacenaphthylen-5-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base to form the final product, N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15NO3/c22-20(14-7-9-17-18(10-14)24-11-23-17)21-16-8-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-10H,4-5,11H2,(H,21,22) |
Clave InChI |
WGAWSZBXCOHNIA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)

